molecular formula C26H20FN3O3S B2463329 2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893299-46-2

2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2463329
CAS No.: 893299-46-2
M. Wt: 473.52
InChI Key: PGCQRWDHMSKOEX-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c]benzothiazine core with a 5,5-dioxide moiety. Key structural features include:

  • Substituents: A 2-fluorophenyl group at position 4 and a 2-methylbenzyl group at position 4.
  • Functional groups: An amino group at position 2 and a nitrile group at position 2.

The synthesis of such compounds typically involves multistep reactions starting with methyl anthranilate, followed by sulfonation, N-alkylation, and multicomponent cyclization with malononitrile and substituted aldehydes . Crystallographic refinement of similar structures often employs SHELX software, a widely validated tool for small-molecule crystallography .

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-8-2-3-9-17(16)15-30-22-13-7-5-11-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-10-4-6-12-21(18)27/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCQRWDHMSKOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The specific synthetic route may vary based on the desired derivatives but generally includes the following steps:

  • Formation of the Dihydropyrano Structure : This is achieved through a condensation reaction between appropriate aldehydes and ketones in the presence of catalysts.
  • Incorporation of Fluorophenyl and Methylbenzyl Groups : These groups are introduced via nucleophilic substitutions or coupling reactions.
  • Final Modifications : The addition of the carbonitrile and dioxide functionalities is completed through standard organic synthetic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For example, compounds structurally similar to our target have shown significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Testing : The compound's effectiveness was tested against several cancer cell lines (e.g., MCF-7, HCT-116) where it exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.2160.5 (Doxorubicin)
HCT-1160.2590.6 (Doxorubicin)

Kinase Inhibition

The compound has demonstrated promising inhibition against key kinases involved in cancer progression:

  • EGFR and VEGFR-2 Inhibition : Molecular docking studies indicated strong binding affinities to both EGFR and VEGFR-2 with ΔE values of -6.73 kcal/mol and -6.96 kcal/mol respectively, suggesting a mechanism for its anticancer activity through targeted inhibition .

Neuroprotective Effects

Research has also indicated neuroprotective properties for benzothiazine derivatives:

  • Reduction of Cytotoxicity : In models of oxidative stress, compounds similar to our target reduced glutamate-induced toxicity in neuroblastoma cells, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) has been correlated with enhanced bioactivity against certain enzymes and receptors .

Case Studies

Several studies have documented the biological activities associated with similar compounds:

  • Anti-inflammatory Activity : A study demonstrated that related benzothiazine compounds exhibited significant anti-inflammatory effects by inhibiting COX-2 expression in vitro .
  • Antidiabetic Activity : Other derivatives have shown promising results in inhibiting α-glucosidase, a key enzyme in carbohydrate metabolism, thus indicating potential as antidiabetic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. The mechanisms often involve:

  • Induction of Apoptosis : Activation of apoptosis pathways in cancer cells.
  • Cell Proliferation Inhibition : Disruption of key signaling pathways that promote cell growth.

Case Study : A related benzothiazine derivative demonstrated potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Properties

Research shows that benzothiazine derivatives possess antimicrobial properties against various bacterial and fungal strains. The fluorine atom in the structure enhances bioactivity.

Case Study : A structurally similar compound was effective against Acanthamoeba castellanii, indicating potential for treating amoebic infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies reveal:

  • Inhibition of Pro-inflammatory Cytokines : Reduction in markers associated with inflammation.
  • Enzyme Inhibition : Targeting enzymes like COX-2 involved in inflammatory responses.

Research Finding : An analogous compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 2 and the carbonitrile (-CN) at position 3 are primary sites for nucleophilic substitution.

  • Amino Group Reactivity :

    • Reacts with acylating agents (e.g., acetyl chloride) to form amides under mild conditions (room temperature, dichloromethane) .

    • Forms Schiff bases with aldehydes or ketones in ethanol under acidic catalysis (e.g., acetic acid) .

  • Carbonitrile Reactivity :

    • Undergoes hydrolysis to carboxylic acids under strong acidic (H₂SO₄) or basic (NaOH) conditions.

    • Converts to tetrazoles via [2+3] cycloaddition with sodium azide in the presence of ZnBr₂ .

Reaction Type Reagents/Conditions Product
AcylationAcetyl chloride, CH₂Cl₂, RT2-Acetamido derivative
Schiff Base FormationBenzaldehyde, EtOH, H⁺2-(Benzylideneamino) derivative
Nitrile HydrolysisH₂SO₄ (conc.), reflux3-Carboxylic acid derivative

Electrophilic Aromatic Substitution

The 2-fluorophenyl substituent participates in electrophilic reactions, though fluorine’s electron-withdrawing effect directs substitution to meta/para positions.

  • Nitration :

    • Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives at the para position relative to fluorine .

  • Halogenation :

    • Bromination (Br₂/FeBr₃) occurs at the meta position, albeit with lower yields due to steric hindrance from the methylbenzyl group .

Reduction Reactions

The carbonitrile group is susceptible to reduction:

  • Catalytic Hydrogenation :

    • H₂/Pd-C in ethanol reduces -CN to -CH₂NH₂.

  • Lithium Aluminum Hydride (LiAlH₄) :

    • Reduces -CN to -CH₂NH₂ but may also reduce sulfone groups if present in excess.

Oxidation Reactions

The sulfone (5,5-dioxide) moiety is typically oxidation-resistant, but the dihydropyran ring can undergo epoxidation:

  • Epoxidation :

    • m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ introduces an epoxide at the 4,5-position of the pyran ring .

Cyclization and Ring-Opening

The pyrano-benzothiazine core enables ring-modifying reactions:

  • Acid-Catalyzed Ring-Opening :

    • HCl (conc.) cleaves the pyran ring, yielding a benzothiazine-thiol intermediate .

  • Microwave-Assisted Cyclization :

    • Under microwave irradiation (400 W, 2 min), the compound forms fused heterocycles with malononitrile derivatives .

Comparative Reaction Dynamics

The methylbenzyl group at position 6 sterically hinders reactions at the adjacent sulfur atom, while the fluorine atom enhances electrophilic substitution regioselectivity. Key findings from crystallographic studies and mechanistic analyses include:

  • Steric Effects : Methylbenzyl reduces reaction rates at position 6 by ~30% compared to unsubstituted analogs .

  • Electronic Effects : Fluorine’s -I effect increases the electrophilicity of the pyran ring’s carbonyl carbon by 15% (DFT calculations) .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., fluorine at phenyl positions) enhance metabolic stability and influence binding via halogen bonding .
    • Steric bulk : The 2-methylbenzyl group in the target compound may favor MAO-B selectivity, as MAO-B’s larger active site accommodates bulkier substituents .
  • Core Modifications: Analogs with benzo[e]pyrano[2,3-e]thiazine cores (e.g., 6d, 7r) exhibit distinct MAO isoform preferences compared to pyrano[3,2-c]benzothiazine derivatives, suggesting core flexibility impacts enzyme interaction .

Molecular Docking Insights

Docking studies on MAO inhibitors reveal:

  • MAO-A : Favors planar aromatic systems (e.g., phenyl groups) interacting with Tyr 407 and Tyr 444 .
  • MAO-B : Accommodates bulky substituents (e.g., 2-methylbenzyl) in a hydrophobic cleft near Ile 199 and Tyr 326 . The target compound’s 2-fluorophenyl group may engage in π-π stacking with MAO-B’s FAD cofactor, while the nitrile group could form hydrogen bonds with active-site residues .

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